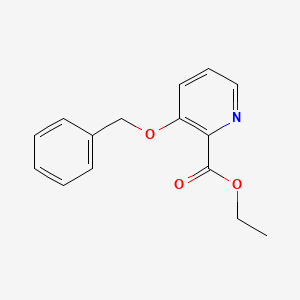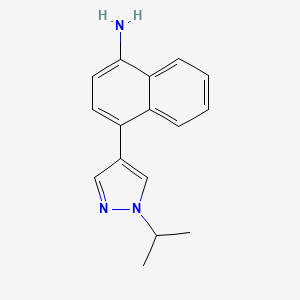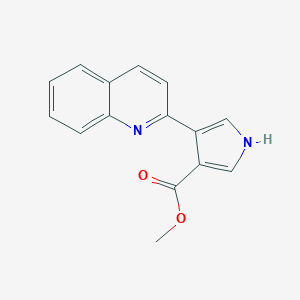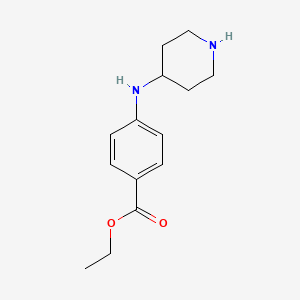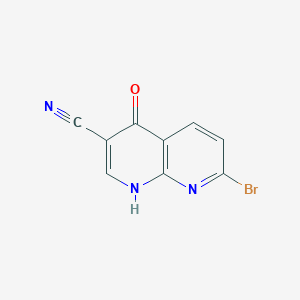
1-(5-Methyl-3-(naphthalen-2-yl)-1H-1,2,4-triazol-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Methyl-3-(naphthalen-2-yl)-1H-1,2,4-triazol-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-3-(naphthalen-2-yl)-1H-1,2,4-triazol-1-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-naphthylamine with acetic anhydride to form an intermediate, which is then reacted with methylhydrazine and a suitable aldehyde to yield the desired triazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
1-(5-Methyl-3-(naphthalen-2-yl)-1H-1,2,4-triazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The triazole ring can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized triazole derivatives, reduced triazole derivatives, and various substituted triazole compounds, depending on the specific reagents and conditions used.
科学研究应用
1-(5-Methyl-3-(naphthalen-2-yl)-1H-1,2,4-triazol-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has shown potential as a bioactive molecule with applications in studying enzyme inhibition and receptor binding.
Medicine: Research has indicated its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which 1-(5-Methyl-3-(naphthalen-2-yl)-1H-1,2,4-triazol-1-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, disrupting normal cellular processes and leading to therapeutic effects. The triazole ring is known to interact with biological macromolecules, influencing their function and activity.
相似化合物的比较
Similar Compounds
- 1-(5-Methyl-3-phenyl-1H-1,2,4-triazol-1-yl)ethan-1-one
- 1-(5-Methyl-3-(2-thienyl)-1H-1,2,4-triazol-1-yl)ethan-1-one
- 1-(5-Methyl-3-(4-pyridyl)-1H-1,2,4-triazol-1-yl)ethan-1-one
Uniqueness
Compared to similar compounds, 1-(5-Methyl-3-(naphthalen-2-yl)-1H-1,2,4-triazol-1-yl)ethan-1-one stands out due to the presence of the naphthyl group, which imparts unique electronic and steric properties. This structural feature can enhance its binding affinity to biological targets and improve its overall bioactivity.
属性
CAS 编号 |
61598-92-3 |
|---|---|
分子式 |
C15H13N3O |
分子量 |
251.28 g/mol |
IUPAC 名称 |
1-(5-methyl-3-naphthalen-2-yl-1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C15H13N3O/c1-10-16-15(17-18(10)11(2)19)14-8-7-12-5-3-4-6-13(12)9-14/h3-9H,1-2H3 |
InChI 键 |
KNKWBLHSNCNHHS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NN1C(=O)C)C2=CC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


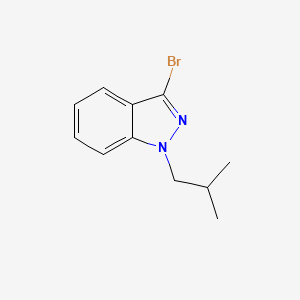
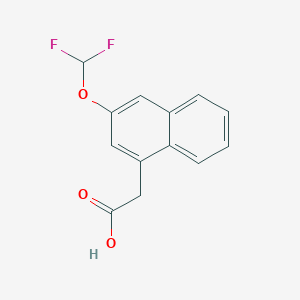
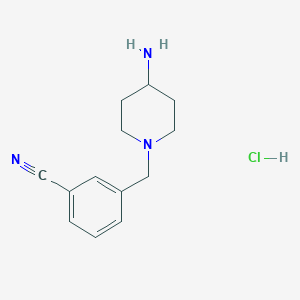
![4-Oxo-3,11b-dihydro-4H-pyrido[2,1-a]isoquinolin-2-yl acetate](/img/structure/B11861026.png)
![5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11861033.png)
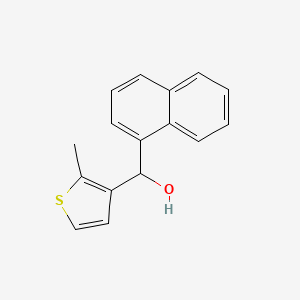
![2-(2-Fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11861046.png)
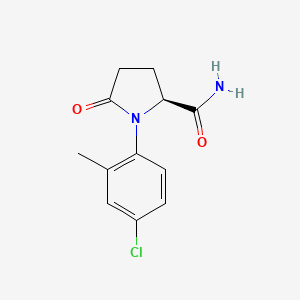
![tert-Butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B11861063.png)
